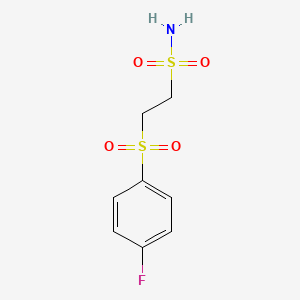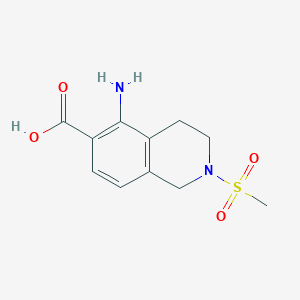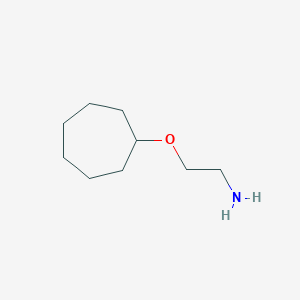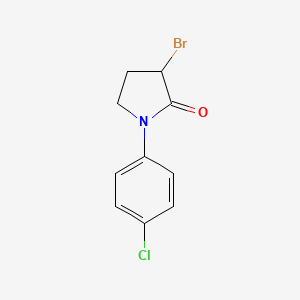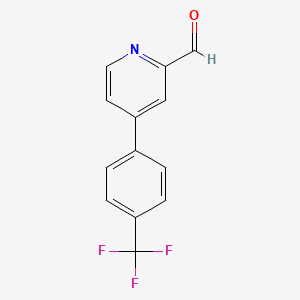
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde
Vue d'ensemble
Description
“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .Applications De Recherche Scientifique
Molecular Recognition and Sensing
A study by You et al. (2011) outlines a method for creating metal-templated multicomponent assemblies with potential applications in molecular recognition and sensing. This assembly process involves the reversible covalent association between di-(2-picolyl)amine and aldehydes, showcasing the importance of aldehyde structures in developing complex molecular systems with specific recognition capabilities You, L., Long, S., Lynch, V., & Anslyn, E. (2011). Dynamic multicomponent hemiaminal assembly. Chemistry, 17(39), 11017-23.
Synthesis of Highly Substituted Pyrrolidines
Chaulagain et al. (2013) report on the enantioselective synthesis of substituted pyrrolidines through a Lewis-acid catalyzed three-component coupling reaction. This synthesis involves picolinaldehyde, demonstrating its utility in creating complex molecular structures with potential pharmaceutical applications Chaulagain, M., Felten, A. E., Gilbert, K., & Aron, Z. (2013). Diastereo- and enantioselective three-component coupling approach to highly substituted pyrrolidines. The Journal of Organic Chemistry, 78(18), 9471-6.
Organic Light-Emitting Diodes (OLEDs)
Lee et al. (2013) synthesized and characterized new iridium(III) complexes with applications in OLEDs. These complexes utilize the strong electron-withdrawing properties of the perfluoro carbonyl group to achieve deep-blue phosphorescence, highlighting the role of fluorinated aldehydes in developing advanced photonic materials Lee, S., Kim, S.-o., Shin, H., Yun, H.-j., Yang, K., Kwon, S.-K., Kim, J.-J., & Kim, Y.-H. (2013). Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes. Journal of the American Chemical Society, 135(38), 14321-8.
Amino Acid Dynamic Kinetic Resolution
Felten et al. (2010) identified metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. This application is crucial in the synthesis of amino acids in high yields and with excellent enantioselectivities, demonstrating the chemical's role in catalyzing chemoenzymatic transformations Felten, A. E., Zhu, G., & Aron, Z. (2010). Simplifying pyridoxal: practical methods for amino acid dynamic kinetic resolution. Organic Letters, 12(9), 1916-9.
Fluorinated Microporous Materials for CO2 Adsorption
Li et al. (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks with enhanced CO2 adsorption capabilities. The study underscores the potential of fluorinated aldehydes in creating materials with significant environmental and industrial applications, particularly in gas separation and storage Li, G., Zhang, B., & Wang, Z. (2016). Facile Synthesis of Fluorinated Microporous Polyaminals for Adsorption of Carbon Dioxide and Selectivities over Nitrogen and Methane. Macromolecules, 49, 2575-2581.
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
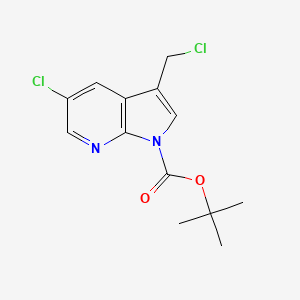
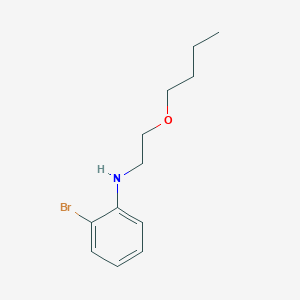
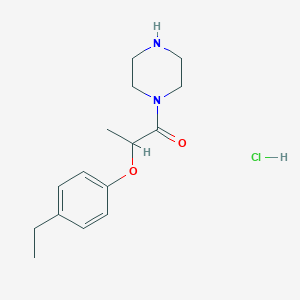
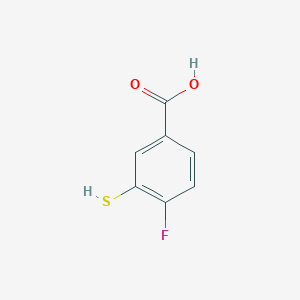
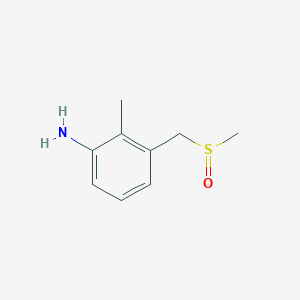
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
